![molecular formula C22H27N5 B2495929 5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 900892-22-0](/img/structure/B2495929.png)
5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
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Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be accomplished through various effective conventions. One approach involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts, leading to the formation of polysubstituted pyridines and thieno[2,3-b]pyridines containing the 1,2,3,-triazole moiety. Additionally, 1,3,4-thiadiazoles can be obtained from reactions involving 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with hydrazonoyl chlorides and halo ketones, showcasing the versatility in synthesizing pyrazolo[1,5-a]pyrimidine derivatives (Abdelriheem, Zaki, & Abdelhamid, 2017).
Scientific Research Applications
Synthesis and Structural Insights
Research has focused on synthesizing novel pyrazolo[1,5-a]pyrimidine compounds and exploring their structural characteristics. For instance, studies have detailed the synthesis of water-soluble pyrazolo[1,5-a]pyrimidine derivatives with antibacterial activity, demonstrating their potential as antibacterial agents and their interaction with plasma proteins like bovine serum albumin (BSA) (He et al., 2020). Another study synthesized piperazin-1-yl substituted heterobiaryls as ligands for the 5-HT7 receptors, elucidating the structural features affecting binding affinity (Strekowski et al., 2016).
Antiviral and Antimicrobial Activities
Several compounds synthesized from pyrazolo[1,5-a]pyrimidine backbones have been tested for their antiviral and antimicrobial activities. A notable example includes benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrating significant antiavian influenza virus activity (Hebishy et al., 2020). This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new antiviral agents.
Biochemical and Biological Effects
Research has also extended to the biochemical and biological effects of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds containing the pyrazolo[1,5-a]pyrimidine moiety have been synthesized and shown to have beneficial properties as antimetabolites, demonstrating significant antitrypanosomal activity (Novinsion et al., 1976). These findings suggest the therapeutic potential of these compounds in treating diseases caused by trypanosomes.
Pharmacological Potential
The structural modification and evaluation of pyrazolo[1,5-a]pyrimidine compounds have led to the discovery of potential pharmacological agents. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and found to be potent inhibitors of bacterial biofilm and the MurB enzyme, showing excellent antibacterial efficacies (Mekky & Sanad, 2020).
properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-16(2)15-25-9-11-26(12-10-25)21-13-18(4)24-22-20(14-23-27(21)22)19-7-5-17(3)6-8-19/h5-8,13-14H,1,9-12,15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFBNPGONUOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine |
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